6,6-dimethylhept-1-yne

Catalog No.
S6442947
CAS No.
1802057-89-1
M.F
C9H16
M. Wt
124.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-dimethylhept-1-yne

CAS Number

1802057-89-1

Product Name

6,6-dimethylhept-1-yne

Molecular Formula

C9H16

Molecular Weight

124.2

6,6-Dimethylhept-1-yne is an alkyne hydrocarbon with the molecular formula C9H16\text{C}_9\text{H}_{16}. It features a carbon-carbon triple bond, which is characteristic of alkynes. This compound is a colorless, flammable, and toxic liquid, primarily utilized in organic synthesis and as a reagent in various research applications. Its structure includes two methyl groups attached to the sixth carbon of a seven-carbon chain, making it unique among similar compounds.

Due to its acetylenic unsaturation:

  • Halogenation: The compound can react with halogens (such as chlorine or bromine) to form dihalides.
  • Oxidation: Under specific conditions, it can be oxidized to yield alcohols or ketones, typically using reagents like potassium permanganate or ozone.
  • Substitution Reactions: The triple bond can be substituted with other functional groups through reactions with alkyl halides or acids.

Major Products from Reactions

  • Halogenation: Produces dihalides.
  • Oxidation: Yields carboxylic acids or ketones.
  • Substitution: Results in substituted alkynes or alkenes.

In biological contexts, 6,6-dimethylhept-1-yne serves as a precursor in the synthesis of pharmaceuticals. Notably, it is involved in the production of terbinafine, an antifungal agent. The compound's reactive nature allows it to participate in various organometallic reactions that lead to biologically active intermediates.

Mechanism of Action

The reactivity of 6,6-dimethylhept-1-yne is largely attributed to its carbon-carbon triple bond. This unsaturation allows it to form new bonds and create more complex structures necessary for pharmaceutical synthesis.

The synthesis of 6,6-dimethylhept-1-yne can be achieved through several methods:

  • Reaction with t-butylacetylene: This method involves reacting t-butylacetylene with a proton-extracting agent (such as metallic lithium) to form t-butylacetylide. This intermediate then reacts with acrolein at low temperatures (between -40°C and 0°C) to yield the desired compound.
  • Organometallic Reactions: A multistep process involving metalation by n-butyllithium followed by a Grignard reaction can also produce 6,6-dimethylhept-1-yne. This method is often used for industrial-scale production due to its high yield and purity .

Industrial Production

The industrial synthesis typically employs large-scale organometallic reactions that ensure efficiency and safety, often utilizing cyclopentyl methyl ether as a solvent for better selectivity and sustainability.

6,6-Dimethylhept-1-yne finds applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients such as antifungal agents.
  • Industrial Chemicals: Employed in producing specialty chemicals and materials .

Several compounds share structural similarities with 6,6-dimethylhept-1-yne. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Methyl-1-heptyneC8H14One less carbon; less steric hindrance
7-Methyl-1-octyneC9H16Similar length; different branching
3-HexyneC6H10Shorter chain; less complex structure
4-OctyneC8H14Similar chain length; different position of triple bond

Uniqueness of 6,6-Dimethylhept-1-yne

The unique feature of 6,6-dimethylhept-1-yne lies in its specific arrangement of methyl groups on the heptyne chain and its utility in synthesizing complex molecules like terbinafine. Its reactivity profile also differentiates it from other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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